2,3-Dimethyloctane
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2,3-Dimethyloctane often involves catalytic processes or specific reactions that enable the introduction of methyl groups at desired positions on the carbon chain. For instance, the synthesis of dimethyl cyclooctadiene complexes, as precursors for further chemical transformations, involves nickel-catalyzed dimerization of isoprene, demonstrating a method for constructing complex molecular structures with specific methyl substitutions (Doppelt, Baum, & Ricard, 1996).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2,3-Dimethyloctane, such as 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, involves advanced techniques like X-ray diffraction and spectrometric experiments. These analyses reveal details about the electronic properties and molecular electrostatic potential, highlighting regions of electron density and reactivity (International Journal of Innovative Technology and Exploring Engineering, 2020).
Chemical Reactions and Properties
2,3-Dimethyloctane and related molecules undergo various chemical reactions, reflecting their reactivity. For example, manganese(III)-induced radical additions demonstrate the potential for functionalizing such hydrocarbons through radical mechanisms, offering pathways for further chemical modifications (Mcquillin & Wood, 1976).
Scientific Research Applications
Synthesis of Organic Compounds
A study in 2020 focused on 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, which has lower kinetic stability and more reactivity, making it useful for synthesizing new -aminonitriles organic compounds and analyzing their theoretical properties (International Journal of Innovative Technology and Exploring Engineering, 2020).
Pheromone Synthesis
Research in 2005 involved the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the cowpea weevil's copulation release pheromone. This provided valuable insights into the structure-activity relationship of this pheromone (Bioscience, Biotechnology, and Biochemistry, 2005).
Pest Control
A 2020 study compared pheromone extraction methods for controlling the Callosobruchus maculatus warehouse pest. Dimethyloctane dioic acid nanoparticles extracted using the sampling headspace aeration method were found more effective and environmentally friendly (Journal of Physics: Conference Series, 2020).
Kinetics and Mechanism in Drug Synthesis
A 2016 study provided insights into the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a crucial chromene derivative for anticancer drugs, and its kinetics and mechanism (RSC Advances, 2016).
Catalysis in Chemical Synthesis
Research in 2009 studied the selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts, including a Pd catalyst highly active and selective for one-pot synthesis of 2,6-dimethyloctane (Green Chemistry, 2009).
Biodegradation and Biotransformation
A study in 2011 found that Pseudomonas aeruginosa effectively biotransforms myrcene into dihydrolinalool and 2,6-dimethyloctane, which has implications for fragrance production (Chemistry Central Journal, 2011).
Physical Chemistry and Thermodynamics
The enthalpy of formation of perfluoro-2,7-dimethyloctane was studied in 1989, providing insights into its thermodynamic properties (Thermochimica Acta, 1989).
Safety And Hazards
While specific safety and hazard information for 2,3-Dimethyloctane was not found, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2,3-dimethyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-6-7-8-10(4)9(2)3/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMNDMUOGQJCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871182 | |
Record name | 2,3-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyloctane | |
CAS RN |
7146-60-3 | |
Record name | Octane, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLOCTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octane, 2,3-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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